molecular formula C10H11N3 B13537424 4-Benzyl-1H-imidazol-2-amine

4-Benzyl-1H-imidazol-2-amine

Cat. No.: B13537424
M. Wt: 173.21 g/mol
InChI Key: GYYKMKAYCNMBGU-UHFFFAOYSA-N
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Description

5-Benzyl-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the 5-position and an amine group at the 2-position. Imidazoles are known for their versatility and are found in various biologically active molecules, making them significant in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is advantageous due to its mild reaction conditions and compatibility with various functional groups . Another method includes the condensation of substituted o-phenylenediamines with aromatic aldehydes, catalyzed by different oxidizing agents or metal triflates .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, which are efficient and scalable. These methods typically involve the use of catalysts to optimize yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazolines, and imidazole N-oxides .

Scientific Research Applications

5-Benzyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-1H-imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the compound can interact with nucleic acids, influencing DNA and RNA synthesis . These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Benzimidazole: Similar in structure but contains a fused benzene ring.

    2-Phenylimidazole: Features a phenyl group instead of a benzyl group.

    1H-Imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups at the 4 and 5 positions.

Uniqueness: 5-Benzyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-benzyl-1H-imidazol-2-amine

InChI

InChI=1S/C10H11N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13)

InChI Key

GYYKMKAYCNMBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(N2)N

Origin of Product

United States

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